4-(3-methyl-1H-pyrazol-4-yl)piperidine
Overview
Description
4-(3-methyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features a pyrazole ring fused to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Scientific Research Applications
4-(3-methyl-1H-pyrazol-4-yl)piperidine has a wide range of applications in scientific research:
Future Directions
Pyrazole and its derivatives are an important class of heterocyclic compounds, present in several biologically and medicinally active compounds. Due to its several potential applications, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
Mechanism of Action
Target of Action
Compounds containing a similar structural motif, such as 2,4-dihydro-3h-pyrazol-3-one derivatives, have been found to exhibit a wide range of biological activities . These activities suggest that these compounds may interact with multiple targets, including various enzymes and receptors.
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, such as by inhibiting enzyme activity or by binding to specific receptors . The interaction between the compound and its targets can lead to changes in cellular processes, which can result in the observed biological activities.
Biochemical Pathways
Pyrazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . These could include pathways related to inflammation, pain perception, and various disease processes.
Pharmacokinetics
The compound’s molecular weight of 16524 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have anti-inflammatory, analgesic, and possibly anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-1H-pyrazol-4-yl)piperidine typically involves the reaction of 3-methyl-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction under milder conditions, thereby improving efficiency and reducing costs .
Chemical Reactions Analysis
Types of Reactions
4-(3-methyl-1H-pyrazol-4-yl)piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated reagents like bromoalkanes in the presence of a base such as sodium hydride
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the halogenated reagent used
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole: A precursor in the synthesis of 4-(3-methyl-1H-pyrazol-4-yl)piperidine.
4-methyl-1H-pyrazole: Known for its use as an alcohol dehydrogenase inhibitor.
1-methyl-4-(4-nitro-1H-pyrazol-1-yl)methyl)piperidine: Another pyrazole-piperidine derivative with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrazole ring with a piperidine ring makes it a versatile scaffold for the development of new pharmacologically active compounds .
Properties
IUPAC Name |
4-(5-methyl-1H-pyrazol-4-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-9(6-11-12-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDBDQGQYSXYGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367915-64-7 | |
Record name | 4-(3-methyl-1H-pyrazol-4-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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